molecular formula C7H8INO2 B6162381 methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate CAS No. 2092728-33-9

methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B6162381
CAS No.: 2092728-33-9
M. Wt: 265
InChI Key:
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Description

Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with iodine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 3-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine substituent can lead to the formation of the corresponding hydrogenated pyrrole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 4-substituted-3-methyl-1H-pyrrole-2-carboxylates.

    Oxidation: Formation of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 3-methyl-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Material Science: Employed in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Comparison: Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications where halogen bonding or steric effects are important.

Properties

CAS No.

2092728-33-9

Molecular Formula

C7H8INO2

Molecular Weight

265

Purity

0

Origin of Product

United States

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